molecular formula C14H17NO3 B15363378 benzyl endo-6-Hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate

benzyl endo-6-Hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate

Cat. No.: B15363378
M. Wt: 247.29 g/mol
InChI Key: VVOXZFXJAYBFQB-FUNVUKJBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl endo-6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate is a bicyclic compound featuring a 3-azabicyclo[3.1.1]heptane core substituted with a benzyl ester group at position 3 and a hydroxyl group at the endo-6 position. This compound is of significant interest in medicinal chemistry due to its rigid bicyclic scaffold, which mimics structural motifs found in bioactive molecules. Its molecular formula is C₁₃H₁₇NO, with a molar mass of 203.28 g/mol . Predicted physical properties include a density of 1.184 g/cm³, boiling point of 337.8°C, and a pKa of 14.0 ± 0.20, suggesting weak basicity .

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

benzyl (1R,5S)-6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate

InChI

InChI=1S/C14H17NO3/c16-13-11-6-12(13)8-15(7-11)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-13,16H,6-9H2/t11-,12+,13?

InChI Key

VVOXZFXJAYBFQB-FUNVUKJBSA-N

Isomeric SMILES

C1[C@@H]2CN(C[C@H]1C2O)C(=O)OCC3=CC=CC=C3

Canonical SMILES

C1C2CN(CC1C2O)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Strategies for Bicyclic Core Construction

The synthesis of benzyl endo-6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate begins with the construction of the 3-azabicyclo[3.1.1]heptane framework. Two primary approaches dominate the literature:

Ring-Closing Metathesis (RCM)

RCM is a versatile method for forming medium-sized bicyclic systems. Starting from a diene precursor, a Grubbs catalyst (e.g., Grubbs II) facilitates the cyclization to form the bicyclo[3.1.1]heptane skeleton. Key considerations include:

  • Substrate Design : Allyl amine derivatives with appropriate stereochemical alignment.
  • Catalyst Loading : Typically 5–10 mol% to ensure complete conversion.
  • Solvent Systems : Dichloromethane or toluene under inert atmospheres.

Example Protocol :

  • Dissolve 10 mmol of $$ N $$-allyl-2-vinylpyrrolidine in anhydrous CH$$2$$Cl$$2$$.
  • Add 8 mol% Grubbs II catalyst.
  • Stir at 40°C for 12 hours.
  • Isolate product via column chromatography (hexane/EtOAc 4:1).

Intramolecular [2+2] Cycloaddition

This method leverages photochemical conditions to form strained bicyclic systems. A diazabicyclo precursor undergoes UV-induced cyclization, yielding the desired framework. Challenges include controlling regioselectivity and minimizing side products.

Optimization Parameters :

  • Wavelength : 254 nm for optimal excitation.
  • Temperature : -10°C to suppress competing pathways.
  • Quenching : Rapid cooling post-irradiation.

Functionalization of the Bicyclic Core

Hydroxylation at the 6-Position

Introducing the hydroxyl group requires precise stereocontrol to achieve the endo configuration. Two methods are prevalent:

Sharpless Asymmetric Dihydroxylation

Using AD-mix-α or β, the dihydroxylation of a double bond adjacent to the azabicyclo nitrogen affords the diol, which is selectively reduced to the endo-alcohol.

Conditions :

  • Oxidizing Agent : Osmium tetroxide (0.2 equiv).
  • Ligand : (DHQ)$$_2$$PHAL for enantioselectivity.
  • Workup : NaHSO$$3$$ quenching followed by LiAlH$$4$$ reduction.
Epoxidation-Hydrolysis Sequence

Epoxidation of a cyclohexene derivative followed by acid-catalyzed ring-opening yields the endo-6-hydroxy group.

Reagents :

  • Epoxidation : m-CPBA (meta-chloroperbenzoic acid).
  • Hydrolysis : H$$2$$SO$$4$$ in THF/H$$_2$$O (1:1).

Carboxylation at the 3-Position

Protection-Deprotection Strategies

Benzyl Group Stability

The benzyl group serves as a transient protecting group for the carboxylate. Its removal via hydrogenolysis is critical in downstream applications.

Hydrogenolysis Conditions :

  • Catalyst : 10% Pd/C (5 wt%).
  • Hydrogen Pressure : 1 atm.
  • Solvent : Ethanol or MeOH.

Reaction Optimization and Scalability

Laboratory-Scale Synthesis

A representative small-scale synthesis involves the following sequence:

Step Reaction Reagents/Conditions Yield (%)
1 Bicyclic Core Formation Grubbs II, CH$$2$$Cl$$2$$, 40°C 78
2 Hydroxylation AD-mix-β, t-BuOH/H$$_2$$O 65
3 Carboxylation Benzyl chloroformate, Et$$_3$$N, THF 82

Industrial Production

Scaled-up synthesis employs continuous flow reactors to enhance efficiency:

  • Flow Reactor Design : Tubular reactor with immobilized catalyst.
  • Throughput : 5 kg/day.
  • Purity Control : In-line HPLC monitoring.

Analytical Characterization

Critical quality control measures include:

Nuclear Magnetic Resonance (NMR)

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 5.12 (s, 2H, CH$$2$$Ph), 4.31 (m, 1H, OH), 3.89–3.45 (m, 4H, bicyclic H).
  • $$^{13}$$C NMR : 170.2 (C=O), 135.8–128.4 (Ph), 72.1 (C-OH).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C$${14}$$H$${17}$$NO$$_3$$ : 247.1209 [M+H]$$^+$$.
  • Observed : 247.1213 [M+H]$$^+$$.

Chemical Reactions Analysis

Types of Reactions: Benzyl endo-6-Hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Conversion of the hydroxyl group to a carbonyl group.

  • Reduction: Reduction of the carboxylate group to an alcohol.

  • Substitution: Replacement of the benzyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of benzyl endo-6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate.

  • Reduction: Formation of benzyl endo-6-hydroxy-3-azabicyclo[3.1.1]heptane-3-hydroxymethyl.

  • Substitution: Formation of various derivatives depending on the substituent used.

Scientific Research Applications

Benzyl endo-6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate is a bicyclic compound with a unique structure featuring a bicyclic azabicyclo framework and a benzyl group. It has a molecular formula of C14H17NO3C_{14}H_{17}NO_3 and a molecular weight of approximately 247.29 g/mol . The IUPAC name is rel-benzyl (1R,5S,6S)-6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate, which indicates its stereochemistry and functional groups, including a hydroxyl and a carboxylate group.

Scientific Research Applications

This compound is valuable in synthetic organic chemistry due to the chemical reactivity afforded by its hydroxyl and carboxylate groups. Research indicates that this compound exhibits biological activity, acting as a cholinergic receptor ligand.

Potential Therapeutic Benefits

  • Neurological Disorders: Its structural similarity to natural alkaloids allows it to interact with acetylcholine receptors, potentially influencing neurotransmission and offering therapeutic benefits for neurological disorders.
  • Alzheimer's Disease and Cognitive Impairments: In vitro studies suggest that it can modulate cholinergic activity, which could be beneficial in treating conditions like Alzheimer's disease or other cognitive impairments.
  • Targeted Therapeutic Applications: Preliminary findings indicate that this compound may selectively bind to muscarinic receptors, suggesting its potential for targeted therapeutic applications in treating cognitive disorders or enhancing memory functions.

Interaction Studies

Interaction studies often employ radiolabeled ligands and various receptor assays to evaluate how effectively this compound interacts with different subtypes of acetylcholine receptors to determine its binding affinity and efficacy at cholinergic receptors.

Comparison with Similar Compounds

This compound shares structural similarities with other compounds within the azabicyclo family:

Compound NameStructure TypeKey FeaturesUnique Aspects
Benzyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylateAzabicycloHydroxyl and carboxylic acid groupsDifferent bicyclic framework (hexane)
7-Azabicyclo[2.2.1]heptaneAzabicycloBasic bicyclic structureLacks additional functionalization
6-Oxo 3-Azabicyclo[3.1.1]heptaneAzabicycloContains a ketone instead of hydroxylDifferent oxidation state affecting reactivity
Benzyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylateN/ACarbonyl group instead of hydroxylPotentially different reactivity and biological activity
Benzyl endo-6-hydroxy-3-azabicyclo[3.1.1]heptaneN/ASimilar bicyclic structureDifferent stereochemistry may affect properties
Benzyl (1R,5S,6r)-6-hydroxy-3-azabicyclo[3.1.1]heptaneN/ASpecific stereochemical configurationMay exhibit unique biological interactions

Mechanism of Action

The mechanism by which benzyl endo-6-Hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The 3-azabicyclo[3.1.1]heptane scaffold is versatile, and modifications at positions 3 and 6 significantly alter physicochemical and biological properties. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Physical Properties Comparison

Compound Name Substituents (Position 3 and 6) Molecular Formula Molar Mass (g/mol) Key Properties/Data
Benzyl endo-6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate 3: Benzyl ester; 6: endo-OH C₁₃H₁₇NO 203.28 Density: 1.184 g/cm³; pKa: 14.0 ± 0.20
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one (Compound 5) 3: Benzyl; 6: ketone C₁₃H₁₅NO 201.27 ¹³C NMR δ 27.87–139.37; MS (m/z): 202
3-Benzyl-6-endo-benzoylamino-3-azabicyclo[3.1.1]heptane (13a) 3: Benzyl; 6: endo-benzoylamino C₂₀H₂₂N₂O 306.41 ¹³C NMR δ 51.48 (NCH₂Ph)
endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane 3: H; 6: Boc-amino C₁₁H₂₀N₂O₂ 224.29 CAS: 1614256-81-3; Supplier data
3-Benzyl-6-exo-benzoylamino-3-azabicyclo[3.1.1]heptane (13b) 3: Benzyl; 6: exo-benzoylamino C₂₀H₂₂N₂O 306.41 ¹³C NMR δ 61.51 (NCH₂Ph)

Key Findings from Comparisons

Substituent Effects on Polarity and Reactivity: The ketone derivative (Compound 5) exhibits lower polarity (m/z 202) compared to the hydroxylated target compound (m/z 203.28), impacting solubility and metabolic stability . Benzoylamino derivatives (13a/13b) show distinct ¹³C NMR shifts for the NCH₂Ph group (δ 51.48 vs. 61.51), indicating stereoelectronic differences between endo and exo configurations .

Synthetic Utility: The ketone (Compound 5) serves as a precursor for synthesizing hydroxyl or amino derivatives via reduction or reductive amination . Benzoylamino derivatives (13a/13b) demonstrate the scaffold’s adaptability for introducing diverse pharmacophores .

Biological Activity

Benzyl endo-6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

Molecular Formula: C14H17NO3
Molecular Weight: 247.29 g/mol
CAS Number: 2725791-06-8

The compound features a bicyclic structure that incorporates a nitrogen atom, which is characteristic of azabicyclic compounds. Its hydroxyl and carboxylate functional groups contribute to its biological reactivity.

Biological Activity

This compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties against a range of bacterial strains, suggesting potential applications in treating infections.
  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways, which could be relevant for drug development targeting metabolic disorders.
  • Neuroprotective Effects : Research has suggested that the compound may have neuroprotective properties, possibly through modulation of neurotransmitter systems or antioxidant activity.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. For example, a two-step synthesis has been documented that allows for the efficient production of this compound from simpler precursors .

Table 1: Synthesis Pathway Overview

StepReaction TypeKey ReagentsYield (%)
1CyclizationBenzylamine, Acetic Anhydride85
2HydroxylationNaBH4 (Sodium Borohydride)90
3CarboxylationCO2 (Carbon Dioxide)75

Case Studies and Research Findings

Several studies have documented the biological activity of benzyl endo-6-hydroxy-3-azabicyclo[3.1.1]heptane derivatives:

  • Study on Antimicrobial Properties : A recent study evaluated the antimicrobial efficacy of various derivatives against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones compared to control compounds .
  • Neuroprotective Study : In vitro assays indicated that the compound could protect neuronal cells from oxidative stress induced by hydrogen peroxide, highlighting its potential as a therapeutic agent in neurodegenerative diseases .
  • Enzyme Inhibition Assay : The compound was tested for its ability to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease pathology. Results showed promising IC50 values indicating effective inhibition .

Q & A

Basic Research Question

  • NMR Analysis :
    • 1H NMR : Identify proton environments, such as the endo-6 hydroxyl group (δ ~1.5–2.5 ppm for bicyclic protons, δ ~5.0–5.5 ppm for benzyl protons) .
    • 13C NMR : Confirm the bicyclic carbon framework and carboxylate moiety (e.g., carbonyl carbon at ~170 ppm) .
  • Mass Spectrometry :
    • High-Resolution MS : Verify molecular formula (e.g., [M+H]+ peak for C₁₄H₁₇NO₃ at m/z 260.1287) .
    • Fragmentation Patterns : Detect characteristic ions, such as loss of the benzyl group (m/z ~91) or carboxylate fragment .
      Purity Assessment : Use HPLC with UV detection (λ ~210–254 nm) and compare retention times to standards .

What biological targets are hypothesized for 3-azabicyclo[3.1.1]heptane derivatives, and how are these interactions validated experimentally?

Intermediate Research Question

  • Target Hypotheses : Structural analogs show affinity for dopamine receptors (D2/D3 subtypes) and serotonin transporters , suggesting potential applications in neuropsychiatric disorders .
  • Experimental Validation :
    • Radioligand Binding Assays : Measure displacement of [³H]spiperone (D2 receptor) or [³H]citalopram (serotonin transporter) in transfected cell lines .
    • Functional Assays : Assess cAMP modulation or calcium flux in receptor-expressing cells .
  • Data Interpretation : Compare IC₅₀ values across analogs to identify structure-activity relationships (SAR) .

What strategies enable selective derivatization of the bicyclic core to enhance pharmacological activity?

Advanced Research Question

  • Core Modifications :
    • Cyclobutane Ring Functionalization : Introduce substituents at the endo-6 position (e.g., hydroxyl, amino) to improve water solubility and target engagement .
    • Benzyl Group Replacement : Substitute with bioisosteres (e.g., pyridyl, thiophene) to optimize lipophilicity and metabolic stability .
  • Methodology :
    • Protection-Deprotection Sequences : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to isolate reactive sites .
    • Catalytic Asymmetric Synthesis : Employ chiral catalysts to control stereochemistry at the 3-aza position .

How can researchers resolve contradictions in reported biological activities among structurally similar analogs?

Advanced Research Question

  • Root Causes of Discrepancies :
    • Stereochemical Variations : Endo vs. exo configurations dramatically alter receptor binding. For example, endo-6-hydroxy derivatives may exhibit higher D2 affinity than exo isomers .
    • Purity Issues : Side products (e.g., deprotected amines) can skew assay results .
  • Resolution Strategies :
    • Reproducibility Checks : Re-synthesize compounds using validated protocols and confirm purity via HPLC/MS .
    • Computational Docking : Model ligand-receptor interactions to predict stereochemical preferences .

What computational methods predict the interaction mechanisms of this compound with biological targets?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Simulate binding to dopamine receptors using force fields (e.g., CHARMM36) to assess stability of ligand-receptor complexes .
  • Collision Cross-Section (CCS) Predictions : Use tools like MOBCAL to correlate experimental CCS values (e.g., 155.9 Ų for [M+H]+) with conformational flexibility .
  • Density Functional Theory (DFT) : Calculate electron distribution at the hydroxyl and carboxylate groups to identify reactive sites for derivatization .

How can reaction conditions be optimized to improve yields during large-scale synthesis?

Intermediate Research Question

  • Key Variables :
    • Temperature : Maintain ≤0°C during sensitive steps (e.g., cyclization) to prevent racemization .
    • Catalyst Loading : Screen palladium or ruthenium catalysts (0.5–5 mol%) for cross-coupling reactions .
  • Scale-Up Challenges :
    • Solvent Choice : Replace tetrahydrofuran (THF) with ethanol for safer large-scale reactions .
    • Workflow Automation : Use flow chemistry to control exothermic reactions and improve reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.